1-Benzoxepin-3(2H)-one

概要

説明

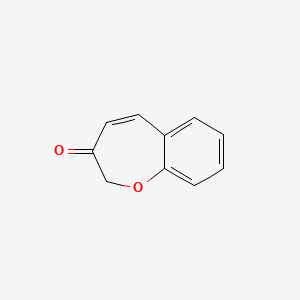

1-Benzoxepin-3(2H)-one is an oxygen-containing bicyclic molecule consisting of an oxepin ring fused to a benzene ring. This compound is one of the three isomers of benzoxepin, with the oxygen atom positioned closest to the benzene ring. It is found in the skeleton of several fungal metabolites .

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzoxepin-3(2H)-one can be synthesized through various methods. One common approach involves the O-acetylation of 2,3-dihydro-1-benzoxepin-3-ones using acetic anhydride in the presence of a base such as pyridine, triethylamine, or sodium acetate . Another method includes O-methylation by reacting 4-phenyl-1-benzoxepin-3-(2H)-ones with potassium tert-butoxide and methyl fluorosulfonate at low temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity.

化学反応の分析

1-Benzoxepin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions, such as O-methylation and O-acetylation, are common for this compound.

科学的研究の応用

Scientific Research Applications of 1-Benzoxepin-3(2H)-one

This compound, also known as 2,3-dihydro-1-benzoxepin-3-one, is an oxygen-containing bicyclic molecule featuring an oxepin ring fused to a benzene ring. It is one of the three isomers of benzoxepin, characterized by the oxygen atom's proximity to the benzene ring . This compound is a building block in organic synthesis, enabling the creation of complex heterocyclic molecules. Derivatives of this compound are studied for their biological activities, including potential antimicrobial and antifungal properties. Certain derivatives exhibit cyclooxygenase inhibitory activity, making them potential candidates for anti-inflammatory drugs. The compound's unique structure also makes it valuable in developing new materials and chemical processes.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of complex heterocyclic molecules. It can be synthesized through various methods, including the O-acetylation of 2,3-dihydro-1-benzoxepin-3-ones using acetic anhydride in the presence of a base such as pyridine, triethylamine, or sodium acetate.

Biology

Derivatives of this compound are studied for their biological activities, including potential antimicrobial and antifungal properties. For example, benzoxepinone derivatives have been studied for their effects on the settling of the peach potato aphid Myzus persicae Sulz .

Medicine

Research has shown that certain derivatives of this compound exhibit cyclooxygenase inhibitory activity, suggesting their potential as anti-inflammatory drugs. Additionally, some 1,5-benzoxathiepin derivatives have been synthesized and evaluated for serotonin S2-receptor-blocking activity and adrenergic ƒ¿1-receptor-blocking activity .

Fragrance Industry

作用機序

The mechanism of action of 1-Benzoxepin-3(2H)-one and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

類似化合物との比較

1-Benzoxepin-3(2H)-one can be compared with other similar compounds, such as:

2-Benzoxepin: Another isomer with the oxygen atom positioned differently in the oxepin ring.

3-Benzoxepin: The third isomer with the oxygen atom furthest from the benzene ring.

Benzazepine: A related compound with a benzene ring fused to an azepine ring.

The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity. Its position of the oxygen atom in the oxepin ring makes it distinct from its isomers and other related compounds.

生物活性

1-Benzoxepin-3(2H)-one is a bicyclic compound characterized by an oxepin ring fused to a benzene ring. This compound is notable for its presence in various natural products and its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₈O₂

- Molecular Weight : 160.17 g/mol

- CAS Number : 369376-68-1

The structure of this compound allows for various chemical modifications, which can enhance its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting their potential use as antimicrobial agents. Specifically, the compound has been investigated for its antifungal properties, particularly in the synthesis of pterulone, an antifungal metabolite isolated from a Pterula species .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this compound derivatives. Some compounds within this class have been found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition suggests that these compounds could serve as candidates for developing anti-inflammatory medications .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Notably, certain derivatives showed promising results in inducing apoptosis in human oral squamous cell carcinoma cells (HSC-2) and leukemia cells (HL-60). The mechanism involves internucleosomal DNA fragmentation, indicating a potential pathway for therapeutic applications in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Cyclooxygenase Inhibition : Compounds derived from this compound can inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects may involve interference with essential cellular processes in pathogens.

Table 1: Summary of Biological Activities

Case Study: Synthesis of Antifungal Derivatives

A notable study focused on synthesizing antifungal derivatives from this compound. The chlorinated derivative pterulone was synthesized and demonstrated potent antifungal activity against various fungal pathogens. This research underscores the compound's versatility and potential applications in treating fungal infections .

特性

IUPAC Name |

1-benzoxepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXWDVCAVGNSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460434 | |

| Record name | 1-Benzoxepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369376-68-1 | |

| Record name | 1-Benzoxepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 1-benzoxepin-3(2H)-one derivatives?

A: 1-Benzoxepin-3(2H)-ones can be synthesized through various methods. One common approach involves using 2,3-dihydro-1-benzoxepin-3-ones as precursors. For example, 4-phenyl-2,3-dihydro-1-benzoxepin-3-ones can be alkylated or acetylated to yield the corresponding this compound derivatives []. Another method utilizes the hydrogenolytic cleavage of isoxazole rings in specifically designed benzoxepinoisoxazolone derivatives to obtain 5-aryl-4,5-dihydro[1]benzoxepin-3(2H)-ones [].

Q2: How does the structure of the 7-membered ring in this compound derivatives affect their properties?

A: Research suggests a correlation between the conformation of the seven-membered ring in this compound derivatives and their odor profiles []. While specific details about the structural-property relationships weren't elaborated upon in the provided abstract, it highlights the importance of the seven-membered ring conformation in influencing the overall characteristics of these compounds.

Q3: What are some reactions that 2,3-dihydro-1-benzoxepin-3-one can undergo?

A: 2,3-dihydro-1-benzoxepin-3-one can be O-acetylated under specific reaction conditions []. Additionally, it can be converted into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and other related compounds []. These examples demonstrate the reactivity of the carbonyl group and the potential for further derivatization of the core structure.

Q4: Are there any challenges associated with the synthesis of certain derivatives of this compound?

A: Yes, difficulties can arise when synthesizing specific derivatives. For instance, attempts to N-alkylate 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, a related compound, often lead to ring cleavage and the formation of acrylamide instead of the desired N-alkylated product []. This highlights the need for carefully designed synthetic strategies when modifying these structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。